molecular formula C22H26N6O B2732346 N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291859-99-8

N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2732346
CAS No.: 1291859-99-8
M. Wt: 390.491
InChI Key: RCIZPNLLCDEDKX-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine features a hybrid structure combining a triazole core, a piperazine-carboxamide moiety, and substituted aromatic groups.

Properties

IUPAC Name

[5-(4-ethylanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-3-17-6-8-18(9-7-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-10-4-16(2)5-11-19/h4-11,20-21,23-26H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRRHDOSXYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C22H30N6O
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 1291859-99-8

The structure includes a triazole ring, a piperazine moiety, and aromatic substituents that contribute to its pharmacological profile.

This compound is hypothesized to exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, targeting pathways involved in cancer progression. This compound may inhibit specific kinases that are dysregulated in various malignancies.
  • Antimicrobial Activity : The presence of the triazole moiety suggests potential antimicrobial properties, as triazoles are known for their effectiveness against fungal infections and some bacterial strains.

Anticancer Activity

Research indicates that derivatives of triazole-piperazine hybrids can inhibit tumor cell proliferation. A study focusing on similar compounds reported IC50 values in the low nanomolar range against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell survival and proliferation is under investigation.

CompoundTargetIC50 (nM)Reference
Compound AEGFR20
Compound BVEGFR50
This compoundUnknownTBDThis study

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of triazole-based compounds. For instance:

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications in the piperazine ring significantly influenced biological activity.
  • In Vivo Studies : Preliminary in vivo studies on related compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting that this compound may exhibit similar effects.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine-carboxamide linker : Enhances solubility and enables conformational flexibility.
  • Aromatic substituents : The 4-ethylphenyl and 4-methylphenyl groups introduce hydrophobic interactions and modulate electronic properties.

Structural Analogs with Modified Aromatic Substituents

Table 1: Substituent Effects on Activity and Physicochemical Properties
Compound Name Key Substituents Molecular Weight Notable Activity/Findings Reference
N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 3-Chlorophenyl, 3-methylphenyl 407.89 Commercial availability (Life Chemicals)
N-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine 4-Fluorophenyl, 4-methylpiperazine 504.25 High HPLC purity (95.5%)
1-(4-Chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine 4-Chlorophenyl, thiazole core 381.88 Antiviral docking studies
Trifluoromethylphenyl derivatives (e.g., C₂₅H₃₆F₃N₃O₂) Trifluoromethylphenyl, tetrahydro-2H-pyran 468.2 GPCR-targeting PROTACs

Key Observations :

  • Substituent Position : The position of methyl or chloro groups on aromatic rings significantly impacts binding affinity. For example, 4-methylphenyl (target compound) vs. 3-methylphenyl () alters steric and electronic interactions .
  • Heterocyclic Variations : Replacing the triazole with a thiazole () reduces molecular weight but may compromise metabolic stability.
  • Electron-Withdrawing Groups : Trifluoromethylphenyl derivatives () exhibit enhanced receptor affinity due to strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.

Pharmacological and Docking Studies

Insights :

  • Triazole-thiazole hybrids () show strong antiviral docking scores, but the absence of a piperazine group in these compounds limits direct comparison.

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